4-(3-Chloropropyl)morpholine
Overview
Description
4-(3-Chloropropyl)morpholine is an organic synthetic reagent or pharmaceutical intermediate . It has cancer-inhibiting properties and inhibits epidermal growth factor (EGF). It also inhibits cell proliferation by inhibiting DNA synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-bromo-3-chloropropane with morpholine. The mixture is stirred under reflux conditions for 2 hours, then filtered .Molecular Structure Analysis
The molecular formula of this compound is C7H14ClNO . Its molecular weight is 163.65 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is used as a reagent in various chemical reactions, particularly in the synthesis of gefitinib .Physical and Chemical Properties Analysis
This compound is a clear liquid at 20°C . It has a boiling point of 115°C and a specific gravity of 1.08 .Scientific Research Applications
Antidepressant Synthesis : 4-Chloro-N-(3-morpholinopropyl)benzamide, synthesized using 4-(3-Chloropropyl)morpholine, is an original antidepressant and a reversible MAO inhibitor. It offers a convenient and effective scheme for synthesizing antidepressants (Donskaya et al., 2004).
Complexation with Metals : Reactions of 4-(2-chloroethyl)morpholine hydrochloride with various metal ions have led to the synthesis of compounds like N-{2-(4-methoxyphenyltelluro)ethyl}morpholine, which are tellurated derivatives of morpholine and show potential in forming complexes with palladium(II) and mercury(II) (Singh et al., 2000).
Pharmaceutical Applications : A derivative of this compound, namely 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been synthesized and shown to have significant antimicrobial and antituberculosis activity, along with potential in treating diabetes (Mamatha S.V et al., 2019).
Fungicide Development : Dimethomorph, a fungicide, includes a morpholine ring in its structure. The study of its crystal structure can provide insights into its stability and interactions, aiding in the development of effective fungicides (Kang et al., 2015).
Antinociceptive Properties : Derivatives of this compound have been shown to produce antinociceptive effects in mice without impacting motor coordination, suggesting potential applications in pain management (Listos Joanna et al., 2013).
Molluscicidal Agent : A 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate compound, derived from a morpholine moiety, demonstrated significant molluscicidal effects, indicating potential use in controlling mollusk populations (Duan et al., 2014).
Mechanism of Action
Target of Action
4-(3-Chloropropyl)morpholine is a hydrochloride salt of a potent inhibitor . It primarily targets the Epidermal Growth Factor (EGF) . EGF is a protein that stimulates cell growth and differentiation by binding to its receptor, EGFR .
Mode of Action
The compound inhibits EGF by having a potent inhibitory effect on EGF receptor tyrosine kinase activity . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitory effect on these enzymes by this compound results in the prevention of cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGF receptor signaling pathway . By inhibiting the EGF receptor, this compound disrupts the normal signaling pathways that lead to cell growth and proliferation .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . This is achieved by inhibiting DNA synthesis, which is crucial for cell division . This compound causes cell death through the inhibition of protein synthesis, which may be due to its ability to inhibit nucleophilic reactions that are involved in protein synthesis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-chloropropyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAZYBLGBSMNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223769 | |
Record name | Morpholine, 4-(3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7357-67-7 | |
Record name | 4-(3-Chloropropyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7357-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chloropropyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Chloropropyl)morpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-chloropropyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-Chloro-propyl)-morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-CHLOROPROPYL)MORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82BVM8E6TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(3-Chloropropyl)morpholine often used in pharmaceutical synthesis?
A1: this compound serves as a valuable building block in synthesizing various pharmaceutical compounds. Its structure, containing a reactive chlorine atom, makes it ideal for nucleophilic substitution reactions. This allows chemists to introduce the morpholine moiety, known for its favorable pharmacokinetic properties, into drug molecules.
Q2: How does the structure of this compound contribute to the activity of compounds like the 1,6-naphthyridine derivatives described in the research?
A: In the development of Fibroblast Growth Factor Receptor-1 (FGFR) tyrosine kinase inhibitors, researchers found that incorporating a 7-morpholinylpropylamino group significantly enhanced the water solubility of 1,6-naphthyridine derivatives. This improved solubility is likely due to the presence of the morpholine ring, which can form favorable interactions with water molecules. The this compound acts as a precursor to introduce this 7-morpholinylpropylamino group via alkylation reactions. The resulting increase in water solubility is crucial for drug formulation and bioavailability, making these compounds more suitable for further development as potential anti-angiogenesis agents.
Q3: Are there analytical methods available to accurately quantify this compound, especially at trace levels in drug substances?
A: Yes, researchers have developed highly sensitive and specific analytical methods to quantify this compound, even at trace levels, within drug substances. One such method utilizes Ultra Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-TQS-micro). This approach enables the detection and quantification of this compound down to 0.01 ppm in Gefitinib drug substance. Such precise quantification is critical for ensuring the safety and efficacy of pharmaceutical products by controlling potential genotoxic impurities.
- [1] Monks A, et al. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. J Med Chem. 1999 Aug 12;42(16):3017-27.
- [2] Liu F, et al. Quinoxaline -2 (1h) - ketone compound and its preparation method and application. Chinese patent CN103309066A. 2013 Sep 18.
- [3] Gowthami K, et al. Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method.
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